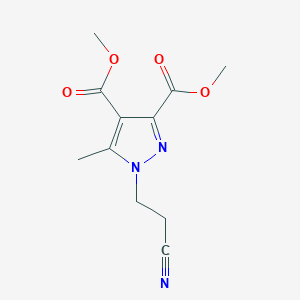![molecular formula C17H12O4 B11940365 Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- CAS No. 2140866-80-2](/img/structure/B11940365.png)
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group substituted with a propyn-1-yloxy group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[4-(2-Prop-1-inyl-oxy)benzoyl]benzoesäure beinhaltet typischerweise die Einführung einer Prop-1-inyl-oxy-Gruppe in ein Benzoesäurederivat. Eine gängige Methode beinhaltet die Reaktion von 4-Hydroxybenzoesäure mit Propargylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu fördern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um hochreine 3-[4-(2-Prop-1-inyl-oxy)benzoyl]benzoesäure zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
3-[4-(2-Prop-1-inyl-oxy)benzoyl]benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Benzoylgruppe in eine Hydroxylgruppe umwandeln.
Substitution: Die Prop-1-inyl-oxy-Gruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole produzieren kann .
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Prop-1-inyl-oxy)benzoyl]benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und als Sonde in chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird zur Untersuchung von Enzymwechselwirkungen und als Ligand in biochemischen Assays verwendet.
Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-[4-(2-Prop-1-inyl-oxy)benzoyl]benzoesäure beinhaltet ihre Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Prop-1-inyl-oxy-Gruppe kann kovalente Bindungen mit aktiven Zentren von Enzymen eingehen, was zu einer Hemmung oder Aktivierung der Enzymaktivität führt. Darüber hinaus kann die Benzoylgruppe an nicht-kovalenten Wechselwirkungen wie Wasserstoffbrückenbindungen und π-π-Stacking beteiligt sein, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst .
Wirkmechanismus
The mechanism of action of benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]- involves its interaction with molecular targets such as enzymes and receptors. The propyn-1-yloxy group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the benzoyl group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(2-Prop-1-inyl-oxy)benzoesäure: Ähnliche Struktur, jedoch ohne die zusätzliche Benzoylgruppe.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoesäure: Enthält eine zusätzliche Benzoylgruppe, wodurch sie komplexer wird.
Einzigartigkeit
3-[4-(2-Prop-1-inyl-oxy)benzoyl]benzoesäure ist einzigartig aufgrund des Vorhandenseins sowohl einer Benzoylgruppe als auch einer Prop-1-inyl-oxy-Gruppe. Diese Kombination verleiht ihr unterschiedliche chemische Eigenschaften und Reaktivität, wodurch sie für spezifische Anwendungen in Forschung und Industrie wertvoll wird .
Eigenschaften
CAS-Nummer |
2140866-80-2 |
|---|---|
Molekularformel |
C17H12O4 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
3-(4-prop-2-ynoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C17H12O4/c1-2-10-21-15-8-6-12(7-9-15)16(18)13-4-3-5-14(11-13)17(19)20/h1,3-9,11H,10H2,(H,19,20) |
InChI-Schlüssel |
ZQWRDUVGHBGHPV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















